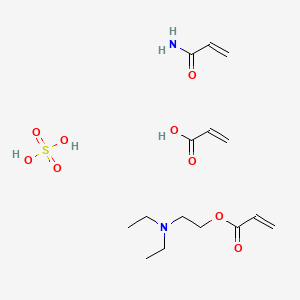
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is a complex polymer that finds applications in various fields due to its unique chemical properties. This compound is a result of polymerization involving 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide, with sulfate as a counterion. The polymer exhibits properties that make it useful in industrial, medical, and scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid typically involves free radical polymerization. The process begins with the monomers 2-propenoic acid, 2-(diethylamino)ethyl 2-propenoate, and 2-propenamide. These monomers are subjected to polymerization in the presence of a free radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the polymerization process is scaled up using large reactors. The monomers are mixed in precise ratios and polymerized under controlled conditions to ensure consistent product quality. The resulting polymer is then purified and processed into various forms, such as powders or solutions, depending on the intended application .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Applications De Recherche Scientifique
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of drug delivery systems due to its biocompatibility and ability to form hydrogels.
Medicine: Utilized in the formulation of medical adhesives and coatings for biomedical devices.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent adhesive properties and resistance to corrosion
Mécanisme D'action
The mechanism by which 2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid exerts its effects involves interactions with molecular targets and pathways. The polymer can form hydrogen bonds and electrostatic interactions with various substrates, leading to its adhesive properties. In biological systems, the polymer can interact with cellular membranes and proteins, facilitating drug delivery and other biomedical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate: Similar in structure but differs in the monomer composition, leading to different physical and chemical properties.
2-Propenamide, polymer with 2-propenoic acid and sodium 2-propenoate: Another related polymer with different counterions and applications.
Uniqueness
2-(Diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid is unique due to its specific combination of monomers and the presence of sulfate as a counterion. This combination imparts distinct properties such as enhanced adhesion, biocompatibility, and resistance to oxidation and reduction reactions, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
103458-43-1 |
|---|---|
Formule moléculaire |
C15H28N2O9S |
Poids moléculaire |
412.454 |
Nom IUPAC |
2-(diethylamino)ethyl prop-2-enoate;prop-2-enamide;prop-2-enoic acid;sulfuric acid |
InChI |
InChI=1S/C9H17NO2.C3H5NO.C3H4O2.H2O4S/c1-4-9(11)12-8-7-10(5-2)6-3;2*1-2-3(4)5;1-5(2,3)4/h4H,1,5-8H2,2-3H3;2H,1H2,(H2,4,5);2H,1H2,(H,4,5);(H2,1,2,3,4) |
Clé InChI |
LEFGQVXXGKBKIL-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C=C.C=CC(=O)N.C=CC(=O)O.OS(=O)(=O)O |
Synonymes |
2-Propenoic acid, polymer with 2-(diethylamino)ethyl 2-propenoate and 2-propenamide, sulfate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















